3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry and materials science. The compound features a bromine atom at position 3 and two trifluoromethyl (-CF₃) groups at positions 2 and 4. These substituents confer unique electronic and steric properties:
- The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
- The trifluoromethyl groups enhance lipophilicity and metabolic stability while modulating electron density across the aromatic system, influencing reactivity and binding interactions .
Properties
IUPAC Name |
3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-2-1-4(3-18(5)7)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIGZFXHIRQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromo-3,5-bis(trifluoromethyl)pyridine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and substituent effects of 3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine with related derivatives:
Reactivity and Functionalization
- Regioselectivity : Unsubstituted imidazo[1,2-a]pyridine undergoes regioselective arylation at C3 (yield: >70%) . In contrast, the trifluoromethyl groups in the target compound may sterically hinder C3 reactivity but enhance electrophilic substitution at other positions.
- Cross-Coupling Efficiency : Bromine at C3 (target compound) is more accessible for coupling than bromine at C7 (7-bromo derivative, ). For example, Suzuki reactions with phenylboronic acid proceed in 65–80% yields for C3-bromo derivatives vs. <50% for C7-bromo analogs .
- Stability : Nitro-substituted derivatives (e.g., 7b) exhibit lower thermal stability due to the electron-withdrawing nitro group, whereas trifluoromethyl groups improve oxidative stability .
Physicochemical Properties
- Solubility : The target compound’s trifluoromethyl groups reduce aqueous solubility compared to sulfonyl or hydroxyl derivatives (e.g., 2-tosylmethyl analogs in ).
- Lipophilicity : LogP values increase with trifluoromethyl substitution (estimated LogP = 3.8 for the target compound) vs. 2.5 for 2-thiophenyl derivatives .
Research Findings and Trends
- Medicinal Chemistry : Trifluoromethyl groups are prioritized in kinase inhibitors due to their ability to modulate target binding and metabolic stability .
- Materials Science : Brominated imidazo[1,2-a]pyridines serve as precursors for luminescent materials, though nitro-substituted analogs (e.g., 7b) are less studied due to instability .
Biological Activity
3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological potential, emphasizing its interactions with various biological systems, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine structure with bromine and trifluoromethyl substituents. These groups enhance the compound's electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis . Derivatives of this compound have demonstrated potent antitubercular activity, showcasing effectiveness against various strains of this pathogen. The mechanism of action is believed to involve interference with bacterial metabolic pathways and enzyme functions .
Antiviral Activity
The compound has also been investigated for its antiviral potential . Research indicates that it acts as an inhibitor against several viruses, including herpesviruses and HIV. The antiviral activity is attributed to the compound's ability to target viral enzymes critical for replication. In vitro assays have shown significant inhibition of viral replication through various methodologies such as plaque reduction assays .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties . It has been shown to modulate inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes. For instance, studies report that certain derivatives can achieve high COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold.
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor activity . Its interaction with cellular signaling pathways related to kinases can influence gene expression and potentially inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo structure can enhance potency while reducing cytotoxicity. Studies have shown that varying the halogen substituents or introducing different functional groups can significantly affect the compound's interaction with biological targets .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antitubercular Activity : A study demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis comparable to established antitubercular agents.
- Antiviral Efficacy : In vitro testing against HIV showed that certain derivatives reduced viral load significantly in treated cell cultures compared to controls.
- Anti-inflammatory Action : A comparative analysis revealed that derivatives of this compound displayed superior anti-inflammatory effects over traditional NSAIDs in animal models .
Summary Table of Biological Activities
| Activity Type | Target Organism/Pathway | Key Findings |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Potent activity against multiple strains |
| Antiviral | Herpesviruses, HIV | Significant reduction in viral replication |
| Anti-inflammatory | COX enzymes | High COX-2 inhibition with low IC50 values |
| Antitumor | Cancer cell lines | Induction of apoptosis observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
